Laninamivir trifluoroacetate
Description
Contextualization within Influenza Antiviral Agent Development
The development of new antiviral agents for influenza is driven by the constant evolution of the virus and the emergence of resistance to existing drugs. portico.org Historically, two main classes of drugs have been used for influenza treatment: M2 ion channel inhibitors and neuraminidase inhibitors. portico.org However, the limited efficacy of M2 inhibitors against influenza B and the rise of resistant strains have underscored the need for novel therapeutic options. portico.orgwikipedia.org In this context, laninamivir (B1674463) and its salt form, laninamivir trifluoroacetate (B77799), have emerged as important developments in the ongoing effort to combat influenza A and B viruses. ontosight.aiportico.org
The pursuit of long-acting antiviral agents has been a key objective in influenza research to improve patient adherence and clinical outcomes. ontosight.ainih.gov Laninamivir was developed as a long-acting neuraminidase inhibitor, offering a distinct advantage over earlier drugs that required more frequent administration. nih.gov Its development represents a strategic move to address the challenges of antiviral resistance and to provide more convenient and effective treatment options for seasonal and pandemic influenza. nih.govoup.com
Classification as a Neuraminidase Inhibitor
Laninamivir trifluoroacetate is classified as a neuraminidase inhibitor. ontosight.ai Neuraminidase is a crucial enzyme located on the surface of the influenza virus that facilitates the release of newly formed viral particles from infected host cells. ontosight.aiwikipedia.org By blocking the action of this enzyme, neuraminidase inhibitors prevent the spread of the virus within the respiratory tract. ontosight.ai
The mechanism of action of laninamivir is similar to other drugs in its class, such as oseltamivir (B103847) and zanamivir (B325). ontosight.ai However, a distinguishing feature of laninamivir is its prolonged activity. wikipedia.org This sustained inhibitory action is a result of its slow release into the respiratory tract, which contrasts with the mechanism of other long-acting inhibitors like peramivir. wikipedia.org Laninamivir has demonstrated potent inhibitory activity against a wide range of influenza A and B virus strains, including those resistant to oseltamivir. nih.govmedchemexpress.com
Overview of the Prodrug Strategy Involving Laninamivir Octanoate (B1194180)
A key aspect of the clinical application of laninamivir is the use of its prodrug, laninamivir octanoate (CS-8958). nih.govnih.gov A prodrug is an inactive compound that is converted into an active drug within the body. ncats.io Laninamivir octanoate itself exhibits weak or no inhibitory activity against the neuraminidase enzyme in vitro. portico.org
The strategic advantage of the prodrug approach lies in its delivery and metabolic conversion. nih.gov When administered via inhalation, laninamivir octanoate is delivered directly to the lungs, where it is converted into its active form, laninamivir. ncats.io This localized conversion results in a high and sustained concentration of the active drug at the site of infection. oup.comncats.io This long retention in the respiratory tract is central to its efficacy as a single-dose treatment for influenza. nih.govoup.com
Research Findings on Laninamivir
| Parameter | Finding | Source |
| Active Form | Laninamivir (R-125489) | nih.gov |
| Prodrug | Laninamivir Octanoate (CS-8958) | nih.gov |
| Mechanism of Action | Inhibition of influenza neuraminidase enzyme | ontosight.ai |
| Inhibitory Activity | Potent against influenza A and B viruses, including oseltamivir-resistant strains and H5N1. | nih.gov |
| Long-Acting Property | Achieved through slow release into the respiratory tract after administration of the prodrug. | wikipedia.org |
| Prodrug Conversion | Laninamivir octanoate is converted to the active laninamivir in the lungs. | ncats.io |
Structure
2D Structure
Properties
CAS No. |
203120-18-7 |
|---|---|
Molecular Formula |
C15H23F3N4O9 |
Molecular Weight |
460.36 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H22N4O7.C2HF3O2/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18;3-2(4,5)1(6)7/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17);(H,6,7)/t6-,7+,9+,10+,11+;/m0./s1 |
InChI Key |
DAGFMLSFZMOWFA-WWIZLJSCSA-N |
SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laninamivir trifluoroacetate; |
Origin of Product |
United States |
Mechanistic Insights into Neuraminidase Inhibition by Laninamivir Trifluoroacetate
Molecular Targeting of Influenza Virus Neuraminidase
Laninamivir (B1674463) specifically targets the neuraminidase glycoprotein (B1211001) on the surface of the influenza virus. patsnap.com This enzyme is crucial for the release of newly formed virus particles from infected host cells. patsnap.compatsnap.com By blocking this enzyme, laninamivir effectively halts the propagation of the virus. patsnap.com
Inhibition of Sialic Acid Cleavage Activity
The primary function of neuraminidase is to cleave sialic acid residues that anchor new virions to the host cell membrane. patsnap.comwikipedia.org Laninamivir acts as a competitive inhibitor, binding to the active site of the neuraminidase enzyme and preventing it from cleaving these sialic acid residues. patsnap.complos.org This action effectively traps the progeny virions on the cell surface. plos.org
Disruption of Progeny Virion Release from Host Cells
By inhibiting sialic acid cleavage, laninamivir disrupts the release of new virus particles from infected cells. ontosight.aiplos.org This leads to the aggregation of virions on the host cell surface, thereby preventing them from infecting other cells and limiting the spread of the virus within the respiratory tract. patsnap.complos.org The long-acting nature of laninamivir ensures sustained inhibition of this process. patsnap.comwikipedia.org
Competitive Binding Dynamics at the Neuraminidase Active Site
The efficacy of laninamivir is attributed to its strong and specific binding to the neuraminidase active site, which it occupies in a competitive manner. patsnap.complos.org This high-affinity interaction is a key determinant of its potent antiviral activity.
High Affinity Binding Interactions
Laninamivir exhibits a high affinity for the neuraminidase active site, forming stable interactions with the enzyme. patsnap.comscbt.com This strong binding is a result of its unique chemical structure, which allows for a slow dissociation from the enzyme's active site, contributing to its prolonged inhibitory effect. patsnap.com Molecular dynamics simulations have shown that laninamivir forms strong hydrogen bonds and salt bridges with key residues in the active site. nih.gov
Structural Basis of Specificity for Neuraminidase Substrates
The specificity of laninamivir for neuraminidase is rooted in its structural design, which mimics the natural substrate, sialic acid. wikipedia.orgplos.org X-ray crystallography studies have revealed that laninamivir interacts with several key amino acid residues within the neuraminidase active site. nih.govresearchgate.net These interactions involve both catalytic and framework residues, ensuring a snug fit and potent inhibition. nih.gov Specifically, laninamivir has been shown to interact with catalytic residues such as Arg118, Asp151, Arg152, Arg224, Glu276, Arg292, and Arg371, as well as framework residues like Glu119, Trp178, Glu227, and Glu277. nih.gov
The 4-guanidino group of laninamivir plays a crucial role in its high-affinity binding, extending deep into a cavity in the active site. plos.org Furthermore, the 7-methoxy group provides additional hydrophobic interactions. plos.org The binding mode of laninamivir is highly similar to that of zanamivir (B325) and the transition state analogue, Neu5Ac2en. plos.orgnih.gov
Table 1: Key Amino Acid Residues in the Neuraminidase Active Site Interacting with Laninamivir
| Residue Type | Interacting Amino Acids |
|---|---|
| Catalytic | Arg118, Asp151, Arg152, Arg224, Glu276, Arg292, Arg371 |
Biophysical Characteristics of Inhibitor-Enzyme Interaction
The interaction between laninamivir and the neuraminidase enzyme has been characterized by its kinetic and thermodynamic properties, which underscore its potency and long duration of action. Laninamivir demonstrates a slow dissociation from the neuraminidase enzyme, a key factor in its sustained antiviral activity. patsnap.com This prolonged binding is beneficial in reducing the potential for the emergence of viral resistance. patsnap.com
In vitro studies have demonstrated that laninamivir potently inhibits the neuraminidase activity of a wide range of influenza A and B viruses. nih.gov Its inhibitory concentrations are often in the low nanomolar range, highlighting its high potency. plos.org For instance, the IC50 values of laninamivir against various neuraminidase subtypes are comparable to or even lower than other neuraminidase inhibitors. plos.org
Table 2: Comparative IC50 Values of Laninamivir and Zanamivir against Different Neuraminidase Subtypes
| Neuraminidase Subtype | Laninamivir IC50 (nM) | Zanamivir IC50 (nM) |
|---|---|---|
| N5 | 0.90 | 0.59 |
| p09N1 | 1.83 | 1.11 |
| p57N2 | 3.12 | 1.36 |
Data sourced from a study by Vavricka et al. (2011) plos.org
The structural analysis of laninamivir in complex with different neuraminidase subtypes has provided insights into its broad-spectrum activity. plos.orgplos.org While it shows some group-specific preferences, its fundamental binding mechanism remains consistent across various influenza strains. plos.orgplos.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Laninamivir trifluoroacetate (B77799) |
| Laninamivir |
| Zanamivir |
| Oseltamivir (B103847) |
| Peramivir |
| Rimantadine |
| Amantadine |
| Baloxavir (B560136) marboxil |
Analysis of Dissociation Kinetics and Stability of Binding
A defining characteristic of laninamivir's interaction with the influenza neuraminidase enzyme is its remarkably slow dissociation rate, which contributes to a highly stable drug-enzyme complex. patsnap.com In vitro studies have demonstrated that laninamivir binds more stably to viral neuraminidase compared to other inhibitors such as oseltamivir, zanamivir, and peramivir. asm.org This stable binding is a key factor supporting its long-acting profile. asm.orgnih.gov
Kinetic assays reveal that laninamivir exhibits slow binding but even slower dissociation from multiple wild-type neuraminidases when compared to zanamivir. nih.gov This slow-binding and slow-dissociation phenomenon is crucial for its extended duration of action. patsnap.comacs.org The rate at which the inhibitor dissociates from the enzyme is a critical determinant of its sustained effect. For laninamivir, the slow release from the NA active site ensures that the enzyme remains inhibited for an extended period, preventing the release of new viral particles. patsnap.com
Interestingly, neuraminidase mutations that confer resistance to laninamivir, such as D197E in influenza B or E119G in N9 neuraminidase, result in both faster binding and faster dissociation of the drug. nih.gov This highlights the direct relationship between dissociation kinetics and the inhibitor's efficacy.
Table 1: Comparative Binding and Dissociation Characteristics of Neuraminidase Inhibitors
| Inhibitor | Binding Kinetics | Dissociation Kinetics | Stability of Binding | Note |
| Laninamivir | Slow Association acs.org | Slow Dissociation nih.govacs.org | High/Stable asm.orgnih.gov | Slower dissociation compared to zanamivir. nih.gov |
| Zanamivir | Slow Association acs.org | Slow, but faster than laninamivir nih.gov | Stable | Used as a comparator for laninamivir. nih.gov |
| Oseltamivir | More Rapid Binding researchgate.net | Rapid Dissociation | Less Stable | Generally exhibits faster kinetics than laninamivir. asm.org |
| Peramivir | Slow Binding researchgate.net | Slow Dissociation | Stable | Stability noted with specific NA subtypes like N9. nih.gov |
Molecular Factors Contributing to Prolonged Inhibitory Effects
The stable binding and slow dissociation of laninamivir are governed by specific molecular interactions within the highly conserved active site of the neuraminidase enzyme. nih.gov Molecular dynamics simulations have identified direct interactions between laninamivir and 11 key binding residues. nih.gov These interactions are primarily electrostatic, involving strong salt bridges and hydrogen bonds. nih.gov
The key interacting residues can be categorized as:
Catalytic Residues: R118, D151, R152, R224, E276, R292, and R371 nih.gov
Framework Residues: E119, W178, E227, and E277 nih.gov
The structural design of laninamivir, which is a 7-methoxy derivative of zanamivir, plays a significant role. nih.govnih.gov The addition of the hydrophobic 7-methoxy group results in minor differences in the inhibitor's interactions within the active site compared to zanamivir. nih.gov This chemical feature contributes to its unique binding properties and potent inhibition. patsnap.com
Furthermore, the prolonged inhibitory effect is supported by pharmacokinetic properties at the site of infection. Following administration of its prodrug, laninamivir octanoate (B1194180), the active laninamivir is generated within the respiratory tract. nih.gov Studies in mouse models have shown that laninamivir is taken up by airway epithelial cells and is released very slowly back into the airway, with an estimated rate constant of 0.0707 h⁻¹. nih.gov This limited efflux and high retention in respiratory tissues, attributed to its poor membrane permeability, ensures a sustained high local concentration of the inhibitor, allowing it to continuously engage with and inhibit viral neuraminidase over an extended period. nih.govresearchgate.net
Table 2: Key Amino Acid Residues in Neuraminidase Interacting with Laninamivir
| Residue Type | Interacting Amino Acid Residues | Primary Interaction Type | Reference |
| Catalytic | Arg118, Asp151, Arg152, Arg224, Glu276, Arg292, Arg371 | Salt Bridge & Hydrogen Bonding | nih.gov |
| Framework | Glu119, Trp178, Glu227, Glu277 | Salt Bridge & Hydrogen Bonding | nih.gov |
Preclinical Antiviral Efficacy of Laninamivir Trifluoroacetate
In Vitro Antiviral Spectrum and Potency
In laboratory settings, laninamivir (B1674463) has shown powerful inhibitory effects on the neuraminidase (NA) enzyme, which is crucial for the release and spread of influenza virus particles from infected host cells. ontosight.aipatsnap.com
Broad-Spectrum Inhibitory Activity Against Influenza A and B Viruses
Laninamivir exhibits potent inhibitory activity against various influenza A and B viruses. nih.govportico.org This broad-spectrum efficacy makes it a promising candidate for treating infections caused by the most common circulating influenza strains. medchemexpress.eu
Efficacy Against Diverse Neuraminidase Subtypes (e.g., N1-N9)
Preclinical data have confirmed that laninamivir effectively inhibits a wide array of influenza A neuraminidase subtypes, from N1 to N9. nih.govnih.gov This includes activity against highly pathogenic avian influenza (HPAI) H5N1 viruses. nih.gov The compound's ability to target a diverse range of NA subtypes underscores its potential for broad applicability.
Activity Profiles Against Oseltamivir-Resistant Viral Strains
A significant advantage of laninamivir is its demonstrated efficacy against influenza strains that have developed resistance to oseltamivir (B103847), a widely used antiviral medication. nih.govportico.orgplos.org This includes viruses with the common His274Tyr (H274Y) substitution in the neuraminidase protein, which confers oseltamivir resistance. nih.govplos.org In a study involving children with oseltamivir-resistant influenza A (H1N1) virus, laninamivir octanoate (B1194180), the prodrug of laninamivir, showed a marked reduction in the time to illness alleviation compared to oseltamivir. nih.gov
Quantitative Determination of Inhibitory Concentrations (IC50 values) in Cell Culture Models
The potency of laninamivir has been quantified through the determination of its 50% inhibitory concentration (IC50) in various cell culture models. These values represent the concentration of the drug required to inhibit 50% of the viral neuraminidase activity.
Studies have reported a range of IC50 values for laninamivir against different influenza virus strains. For instance, the mean laninamivir IC50 values for influenza A(H1N1)pdm09 and A(H3N2) viruses were found to be 0.27 ± 0.05 nM and 0.62 ± 0.05 nM, respectively. nih.gov For influenza B isolates, the mean IC50 was 3.26 ± 0.26 nM. nih.gov Another study reported IC50 values of 0.90 nM for avian H12N5 NA (N5), 1.83 nM for pH1N1 N1 NA (p09N1), and 3.12 nM for A/RI/5+/1957 H2N2 N2 (p57N2). medchemexpress.com The prodrug, laninamivir octanoate, showed inhibitory activity with IC50 values of 631-1170 nM for H1N1 strains, 39.2-221 nM for H3N2 strains, and 128 nM for the H2N2 (A/Singapore/1/57) virus. medchemexpress.com
It is important to note that cell culture-selected substitutions in the neuraminidase can affect drug susceptibility assessments. For example, an isolate of influenza A(H3N2) virus with both E119V and T148I substitutions exhibited highly reduced inhibition by laninamivir, with a 257-fold increase in the IC50 value. nih.gov
| Influenza Virus Strain | Laninamivir IC50 (nM) | Reference |
|---|---|---|
| Influenza A(H1N1)pdm09 | 0.27 ± 0.05 | nih.gov |
| Influenza A(H3N2) | 0.62 ± 0.05 | nih.gov |
| Influenza B | 3.26 ± 0.26 | nih.gov |
| Avian H12N5 NA (N5) | 0.90 | medchemexpress.com |
| pH1N1 N1 NA (p09N1) | 1.83 | medchemexpress.com |
| A/RI/5+/1957 H2N2 N2 (p57N2) | 3.12 | medchemexpress.com |
Preclinical Efficacy in Animal Infection Models
The antiviral effects of laninamivir have been further validated in animal models of influenza infection, which are crucial for predicting clinical effectiveness.
Comparative Analysis of Antiviral Potency in Mouse and Ferret Models
Both mouse and ferret models are widely used in influenza research, with the ferret model often considered more representative of human disease due to similar clinical symptoms. noblelifesci.com In mouse models, a single intranasal administration of the prodrug CS-8958 (laninamivir octanoate) has demonstrated superior efficacy compared to repeated administrations of zanamivir (B325) or oseltamivir for treating influenza A and B virus infections, including pandemic (2009) H1N1 and HPAI H5N1 viruses. nih.gov Furthermore, CS-8958 significantly reduced the viral titers of an oseltamivir-resistant H1N1 virus in a mouse infection model. nih.gov A single intravenous administration of laninamivir also showed significant efficacy in a mouse lethal infection model with the A/PR/8/34 (H1N1) virus and suppressed virus proliferation in the lungs of mice infected with influenza B virus. nih.gov
In ferret models, which are susceptible to a wide range of human influenza isolates without prior adaptation, the effectiveness of antiviral treatments is a key area of investigation. noblelifesci.com Studies comparing the efficacy of a single administration of CS-8958 with repeated administrations of oseltamivir or zanamivir in both mice and ferrets have shown that CS-8958 has superior or similar efficacy to these licensed neuraminidase inhibitors. nih.gov
Evaluation of Viral Load Reduction in Respiratory Tissues
Preclinical studies in various animal models have demonstrated the potent ability of laninamivir and its prodrug, laninamivir octanoate, to reduce viral loads in respiratory tissues. These studies are crucial for establishing the antiviral activity at the primary site of influenza infection.
In mouse models of influenza, a single intranasal administration of laninamivir octanoate (CS-8958) has shown superior or similar efficacy in reducing lung viral titers compared to repeated administrations of other neuraminidase inhibitors like oseltamivir and zanamivir. nih.govnih.gov One study measured viral titers in the lungs of mice infected with influenza A/H1N1 virus. nih.gov The results showed a significant and rapid decline in viral load in the group treated with a single dose of CS-8958 compared to the saline-treated control group, where the virus titer peaked at approximately 10⁸ PFU/lungs on day 2 post-infection. nih.gov
Furthermore, laninamivir octanoate has proven effective against oseltamivir-resistant influenza strains. In a mouse model infected with an oseltamivir-resistant H1N1 virus carrying the H274Y neuraminidase substitution, a single intranasal dose of CS-8958 significantly reduced lung virus titers at 37, 61, and 85 hours post-infection. nih.gov This highlights its potential to combat clinically relevant resistant viruses.
The efficacy of laninamivir has also been evaluated in ferrets, which are considered a gold standard model for human influenza infection due to their similar respiratory tract physiology. researchgate.net In ferrets infected with influenza B virus, a single intranasal dose of CS-8958 led to a substantial reduction in viral titers in nasal washes. nih.gov Under experimental conditions, the virus titers in the control group reached as high as 10⁶.⁶⁸ PFU/ml at 2 days post-infection, while the treated groups showed significant reductions. nih.gov Broader reviews of preclinical studies confirm that laninamivir octanoate effectively reduces virus concentrations in the lungs of both mice and ferrets infected with a wide array of influenza viruses, including highly pathogenic avian influenza (HPAI) H5N1 and the 2009 pandemic H1N1 strain. nih.govoncohemakey.com
Table 1: Effect of a Single Dose of Laninamivir Octanoate (CS-8958) on Lung Viral Titers in Mice Infected with Influenza A/H1N1
| Treatment Group | Day 1 (PFU/Lungs) | Day 2 (PFU/Lungs) | Day 3 (PFU/Lungs) | Day 4 (PFU/Lungs) |
|---|---|---|---|---|
| Saline (Control) | ~1.0E+07 | ~1.0E+08 | ~1.0E+07 | ~1.0E+06 |
| CS-8958 (0.78 µmol/kg) | ~1.0E+04 | ~1.0E+04 | < 1.0E+02 | < 1.0E+02 |
| CS-8958 (1.5 µmol/kg) | < 1.0E+02 | < 1.0E+02 | < 1.0E+02 | < 1.0E+02 |
Data is based on findings reported in a preclinical mouse model study. nih.gov
Assessment of Prophylactic Efficacy in Preclinical Settings
A key characteristic of laninamivir highlighted in preclinical research is its potent prophylactic efficacy, suggesting its potential use in preventing influenza infection. Animal model studies have shown that a single administration can provide long-lasting protection against subsequent viral challenges. researchgate.net
In a significant mouse model experiment, a single intranasal dose of laninamivir octanoate (CS-8958) administered seven days before infection demonstrated significant protective efficacy. nih.gov This long-acting prophylactic effect is a unique advantage. nih.gov The prophylactic efficacy of laninamivir octanoate has been consistently demonstrated in various animal models against a range of influenza viruses. researchgate.net These include oseltamivir-sensitive and -resistant seasonal H1N1, the A(H1N1)pdm09 pandemic strain, HPAI H5N1, and influenza B virus. researchgate.netnih.gov
Studies using ferret models, which closely mimic human influenza, have also been employed to assess the preclinical efficacy of inhaled antivirals like laninamivir. researchgate.net The sustained high concentration of the active drug in the respiratory tract following a single administration is thought to be the primary reason for its suitability for influenza prophylaxis. nih.gov A single inhalation may be sufficient for prevention, which is a considerable advantage. nih.gov
The effectiveness of laninamivir against highly pathogenic avian influenza H5N1 has been demonstrated in animal models, further underscoring its potential as a crucial tool in pandemic preparedness. researchgate.net
Table 2: Prophylactic Efficacy of Laninamivir in Animal Models
| Virus Strain | Animal Model | Outcome | Citation |
|---|---|---|---|
| Influenza A/H1N1 | Mouse | Significant efficacy when administered 7 days prior to infection | nih.gov |
| Oseltamivir-resistant H1N1 | Mouse | Effective in preventing infection | nih.gov |
| HPAI H5N1 | Mouse | Effective in preventing infection | researchgate.netnih.gov |
| Influenza B | Mouse | Effective in preventing infection | nih.gov |
Pharmacodynamic Profiles in Animal Models: Lung Retention and Localized Activity
The unique and potent antiviral activity of laninamivir is intrinsically linked to its distinctive pharmacodynamic profile, particularly its prolonged retention and localized activity within the respiratory tract. researchgate.net Following administration of its prodrug, laninamivir octanoate, the active form, laninamivir, is generated directly in the lungs, where it persists at high concentrations for an extended period. nih.govresearchgate.net
Preclinical studies in mice have shown that after a single intranasal administration of laninamivir octanoate, the active metabolite, laninamivir, is retained in the lungs with a long half-life of 41.4 hours. nih.gov This prolonged retention in respiratory tissues has also been observed in rats. pitt.edu This pharmacokinetic characteristic ensures that the drug concentration at the site of infection remains above the level required to inhibit influenza virus replication for at least five days. researchgate.net
This sustained localized activity is the basis for the efficacy of a single dose for treatment and prophylaxis. plos.orgplos.org The mechanism involves the uptake of the laninamivir octanoate prodrug into respiratory tissues, followed by hydrolysis to the active laninamivir, which then exhibits limited efflux from the cells. nih.gov In vitro studies have also found that laninamivir binds more stably to viral neuraminidase compared to other inhibitors like oseltamivir and zanamivir, which may contribute to its long-acting profile. pitt.edu
This remarkable lung retention means that the majority of the active drug is concentrated where it is most needed, directly targeting the virus in the respiratory system while minimizing systemic exposure. pitt.edu
Molecular Basis of Resistance and Viral Evolution
Identification and Characterization of Neuraminidase Mutations Conferring Reduced Susceptibility
The emergence of influenza virus variants with reduced susceptibility to laninamivir (B1674463) trifluoroacetate (B77799) is a significant concern in antiviral therapy. Several mutations in the neuraminidase (NA) protein have been identified that confer resistance to this long-acting inhibitor.
In vitro studies have been instrumental in identifying these resistance-associated mutations. By passaging influenza viruses in the presence of increasing concentrations of laninamivir, researchers have selected for and characterized a number of key substitutions. For instance, in studies involving A(H1N1)pdm09 viruses, the E119G mutation in the NA protein has been shown to emerge, resulting in a significant decrease in sensitivity to both laninamivir and zanamivir (B325). asm.org The E119 residue is a critical component of the NA active site, and its substitution can dramatically reduce the binding affinity of these drugs. asm.org
Other identified mutations conferring reduced susceptibility to laninamivir include E119A , E119K , and G147E in A(H1N1) viruses. asm.orgnih.gov In some instances, a large deletion within the NA protein has been observed in A(H3N2) viruses under laninamivir pressure. asm.orgnih.gov Furthermore, substitutions such as Q136K and R152K have also been identified in laninamivir-selected A(H1N1)pdm09 variants. nih.gov
Interestingly, the H275Y mutation, which is commonly associated with resistance to oseltamivir (B103847), does not confer resistance to laninamivir. asm.orgmdpi.com This highlights the distinct interaction profiles of different neuraminidase inhibitors with the viral enzyme. asm.orgmdpi.com
In addition to mutations in the NA gene, changes in the hemagglutinin (HA) protein can also contribute to reduced susceptibility. asm.orgnih.gov These HA mutations are thought to compensate for the reduced NA function by altering the virus's binding to host cell receptors, thereby facilitating viral release. asm.org
The following table summarizes key neuraminidase mutations that have been identified to confer reduced susceptibility to laninamivir:
| Influenza Virus Subtype | Neuraminidase Mutation | Fold Increase in IC50 (Laninamivir) | Reference |
| A(H1N1)pdm09 | E119G | ~284 | asm.org |
| A(H1N1)pdm09 | Q136K | 25.5 | mdpi.comnih.gov |
| A(H1N1)pdm09 | Q136R | 131.8 | mdpi.comnih.gov |
| A(H3N2) | N142S | 53 | mdpi.comnih.gov |
| N9 Neuraminidase | E119G | 150 | mdpi.comnih.gov |
| A(H1N1) | E119A | - | asm.orgnih.gov |
| A(H1N1)pdm09 | E119K | - | asm.orgnih.gov |
| A(H1N1)pdm09 | G147E | - | asm.orgnih.gov |
Structural and Functional Consequences of Resistance-Associated Substitutions
The amino acid substitutions that confer resistance to laninamivir have significant structural and functional consequences for the neuraminidase (NA) enzyme. These changes directly impact the binding of the inhibitor and the catalytic activity of the enzyme.
Structurally, laninamivir, like zanamivir, binds to the active site of the NA enzyme, which is a highly conserved region. nih.gov The guanidino group at the C4 position of laninamivir forms crucial hydrogen bonds with key residues in the active site, including glutamic acid at position 119 (E119). asm.org Mutations at this position, such as E119G or E119A , disrupt these essential interactions, leading to a significant reduction in the binding affinity of laninamivir. asm.orgasm.orgnih.gov This is a primary mechanism of resistance.
The E119G mutation, for example, results in faster binding and dissociation of laninamivir from the NA enzyme compared to the wild-type enzyme. nih.gov This altered kinetic profile contributes to the reduced efficacy of the drug. nih.gov
Functionally, resistance-associated mutations often come at a cost to the virus in terms of enzymatic efficiency. The E119G mutation has been shown to decrease the catalytic activity of the NA enzyme by approximately five-fold. asm.org This reduction in NA function can impair the release of new virus particles from infected cells. To compensate for this fitness cost, secondary mutations in the hemagglutinin (HA) protein may arise, which can alter receptor binding properties and restore the balance between HA and NA activity. asm.orgopenaccessjournals.com
Crystal structure analyses have provided detailed insights into the molecular interactions. For instance, the binding of laninamivir to wild-type NA shows the inhibitor fitting snugly into the active site. nih.govcas.cn In resistant mutants, the altered side chains of the substituted amino acids can cause steric hindrance or eliminate key hydrogen bonds, thereby weakening the inhibitor's grip.
It is also noteworthy that the structural impact of resistance mutations can be specific to the inhibitor. The H275Y substitution, which confers high-level resistance to oseltamivir by affecting the positioning of the E277 residue and the binding of oseltamivir's pentyl ether group, does not significantly impact the binding of laninamivir. mdpi.commdpi.com This is because laninamivir's interaction with the active site is less dependent on the conformational changes associated with the H275Y mutation. mdpi.commdpi.com
Mechanistic Understanding of Cross-Resistance Patterns with Other Neuraminidase Inhibitors
The development of resistance to one neuraminidase inhibitor (NAI) can sometimes lead to cross-resistance to other drugs in the same class. The patterns of cross-resistance involving laninamivir are closely linked to the specific mutations that arise in the neuraminidase (NA) protein and the structural similarities between the different inhibitors.
Laninamivir shares a similar susceptibility profile with zanamivir. asm.orgnih.govresearchgate.net Both drugs possess a guanidino group that interacts with the E119 residue in the NA active site. asm.org Consequently, mutations at this position, such as E119G , E119V , and E119A , often confer cross-resistance to both laninamivir and zanamivir. asm.orgasm.org For instance, the E119G mutation in A(H1N1)pdm09 viruses leads to a significant reduction in susceptibility to both laninamivir (approximately 284-fold) and zanamivir (approximately 1,024-fold). asm.org
Conversely, laninamivir generally retains its activity against viruses carrying the H275Y mutation, which is the most common mutation conferring resistance to oseltamivir and peramivir. asm.orgasm.orgmdpi.com This is because the H275Y substitution primarily affects the binding of NAIs with a bulky hydrophobic side chain, like oseltamivir and peramivir, by altering the conformation of the active site. mdpi.commdpi.com Since laninamivir's binding is not as reliant on this specific conformational state, it remains effective against H275Y mutants. mdpi.com
However, some mutations can lead to broader cross-resistance. The E119V substitution in A(H1N1)pdm09 has been associated with a multidrug-resistant phenotype, showing reduced susceptibility to laninamivir, zanamivir, peramivir, and oseltamivir. asm.org Similarly, the R292K mutation, while primarily affecting oseltamivir and peramivir, can also reduce susceptibility to zanamivir and laninamivir. mdpi.com
The following table illustrates the cross-resistance patterns for key neuraminidase mutations:
| Neuraminidase Mutation | Influenza Virus Subtype | Laninamivir | Oseltamivir | Zanamivir | Peramivir |
| E119G | A(H1N1)pdm09 | Reduced Susceptibility | Susceptible | Reduced Susceptibility | Reduced Susceptibility |
| H275Y | A(H1N1) | Susceptible | Reduced Susceptibility | Susceptible | Reduced Susceptibility |
| E119V | A(H1N1)pdm09 | Reduced Susceptibility | Reduced Susceptibility | Reduced Susceptibility | Reduced Susceptibility |
| Q136K | A(H1N1)pdm09 | Reduced Susceptibility | Susceptible | Reduced Susceptibility | - |
| R292K | A(H3N2) | Reduced Susceptibility | Reduced Susceptibility | Reduced Susceptibility | Reduced Susceptibility |
Evolution of Influenza Viruses Under Laninamivir Trifluoroacetate Pressure
The use of any antiviral agent exerts selective pressure on viruses, driving their evolution towards resistant forms. While laninamivir has demonstrated a high barrier to resistance in clinical settings, in vitro studies provide valuable insights into the potential evolutionary pathways of influenza viruses under its pressure.
When influenza viruses are repeatedly exposed to laninamivir in cell culture, specific mutations in the neuraminidase (NA) gene are selected for. The most frequently observed mutations are substitutions at the E119 residue of the NA protein, such as E119G , E119A , and E119K . asm.orgasm.orgnih.gov These mutations directly interfere with the binding of laninamivir to the NA active site. asm.org
Interestingly, the evolutionary trajectory under laninamivir pressure can also involve the hemagglutinin (HA) gene. The emergence of HA mutations, such as T197A and D222G in A(H1N1)pdm09, has been observed concurrently with NA mutations. asm.org These HA mutations are thought to be compensatory, helping to offset the reduced NA activity caused by the resistance mutations. asm.orgopenaccessjournals.com By altering the virus's affinity for host cell receptors, these HA changes can facilitate the release of new virions, thus maintaining viral fitness. asm.org
The rate at which resistance emerges can be influenced by various factors. For example, one study found that the combination of laninamivir with interferon lambda 1 (IFN-λ1) surprisingly promoted the earlier emergence of the E119G NA mutation compared to treatment with laninamivir alone. asm.org
It is important to note that the H275Y mutation, which is a major driver of oseltamivir resistance, is not typically selected for under laninamivir pressure. asm.orgnih.gov This is because laninamivir remains effective against viruses carrying this mutation. asm.orgmdpi.com
The evolution of influenza viruses is a complex process involving a balance between drug resistance and viral fitness. While laninamivir pressure can select for resistant variants in the laboratory, the clinical emergence of such strains has been rare. asm.org Continuous surveillance is crucial to monitor for the appearance and spread of any laninamivir-resistant influenza viruses in the population. jihs.go.jp
Structural Biology and Computational Modeling of Laninamivir Trifluoroacetate Interactions
High-Resolution Structural Analysis of Neuraminidase-Laninamivir Complexes
High-resolution techniques, particularly X-ray crystallography, have provided invaluable, detailed snapshots of laninamivir (B1674463) bound to the neuraminidase active site. These studies reveal the precise conformational arrangements of the drug-enzyme complex and highlight the key molecular forces governing the potent inhibition.
Crystallographic studies have successfully determined the structures of laninamivir in complex with various influenza NA subtypes, providing a solid structural basis for its inhibitory action. nih.gov These studies show that laninamivir binds to the NA active site in a manner highly similar to the related inhibitor zanamivir (B325). nih.gov The core of laninamivir, derived from the transition state analogue Neu5Ac2en, fits snugly into the conserved catalytic site. nih.govnih.gov
A key feature of laninamivir's structure is the presence of a 4-guanidino group, which is also present in zanamivir, and a unique 7-methoxy group. nih.gov The 4-guanidino group is observed to be buried deep within the active site, underneath the 150-loop, where it establishes multiple critical interactions with NA residues. nih.gov The binding of laninamivir has been shown to be potent against NA from different influenza A groups, including typical group 1 (N5), atypical group 1 (p09N1 from the 2009 H1N1 pandemic), and group 2 (N2 from the 1957 pandemic). nih.govrcsb.org
For instance, the crystal structure of the 2009 pandemic H1N1 neuraminidase (p09N1) complexed with laninamivir's prodrug, laninamivir octanoate (B1194180), has been solved at a resolution of 1.60 Å. rcsb.org Such high-resolution data provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, angles, and intermolecular contacts that define the binding mode. rcsb.org
| PDB ID | Neuraminidase Type | Ligand | Resolution (Å) | Key Findings |
| 3TI4 | 2009 H1N1 (p09N1) | Laninamivir Octanoate | 1.60 | Reveals a unique binding mode of the prodrug in an atypical group 1 NA. rcsb.org |
| 5L17 | H7N9 | Zanamivir | 2.40 | Provides a structural basis for understanding resistance mutations. rcsb.org |
| Not Specified | H2N2 (p57N2), p09N1, N5 | Laninamivir | Not Specified | Demonstrates potent binding across different NA groups with group-specific preferences. nih.gov |
The potent binding of laninamivir is mediated by a network of interactions with highly conserved amino acid residues within the NA active site. nih.gov These interactions are crucial for the stability of the enzyme-inhibitor complex.
Arginine Triad (B1167595) (Arg118, Arg292, Arg371): This triad of arginine residues forms a highly positive electrostatic potential, which favorably interacts with the negatively charged carboxylate group of laninamivir. This interaction is a cornerstone of inhibitor binding for all sialic acid analogues. nih.govpensoft.net
150-Cavity: The region around the 150-loop is a critical determinant of group-specific inhibitor susceptibility. nih.govcas.cn In group 1 NAs (like N5), this loop is typically open, forming a "150-cavity" which readily accommodates the bulky 4-guanidino group of laninamivir. nih.gov This accessibility is a key factor in the high efficacy of laninamivir against group 1 NAs. nih.gov In contrast, group 2 NAs (like N2) and the atypical p09N1 NA have a "closed" 150-loop, lacking this cavity, which can make it more difficult for the guanidino group to access its binding pocket. nih.govrcsb.org
430-Cavity: While the primary interactions occur in the main active site, adjacent regions like the 430-cavity have been explored as targets for developing bifunctional inhibitors. pensoft.net Compounds designed to interact simultaneously with the active site's arginine triad and the 430-cavity could represent a new class of potent NA inhibitors. pensoft.net
Influenza A neuraminidases are phylogenetically classified into two main groups, group 1 and group 2, which possess distinct structural features in their active sites that influence inhibitor binding. nih.govrcsb.org
Structural studies have revealed that laninamivir exhibits group-specific binding preferences. nih.govrcsb.org It is generally more effective against group 1 NAs that possess a 150-cavity compared to group 2 NAs where the 150-loop is closed. nih.govcas.cn The 2009 pandemic H1N1 NA (p09N1) is considered an atypical group 1 NA because it has some group 2-like features, including the lack of a 150-cavity. nih.govrcsb.org Consequently, its inhibition by laninamivir is intermediate between that of typical group 1 and group 2 NAs. nih.gov
The binding of the laninamivir octanoate prodrug also shows group-specific differences. In group 2 p57N2, it binds similarly to laninamivir, but in the atypical group 1 p09N1, it adopts a unique binding mode. This difference is partly due to the rotation of the Glu276 residue, which creates a hydrophobic pocket. nih.gov This provides further insight into the structural dynamics of the active site and how they differ between NA groups, which is also relevant for understanding mechanisms of oseltamivir (B103847) resistance. cas.cn
Advanced Computational Chemistry Approaches
Complementing experimental structural data, computational chemistry provides powerful tools to predict and analyze the interactions between laninamivir and neuraminidase. These in silico methods allow for dynamic simulations of binding events and the modeling of uncharacterized NA variants.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov This method has been widely applied to study the binding of laninamivir and other inhibitors to the NA active site. pensoft.net Docking simulations can successfully place laninamivir within the catalytic site, reproducing the binding pose observed in crystal structures and identifying key interactions with residues like the arginine triad. pensoft.net
Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the complex. nih.govnih.gov MD simulations model the movement of every atom in the system over time, allowing researchers to assess the stability of the predicted binding pose and analyze the flexibility of both the ligand and the protein. nih.gov These simulations have been used to confirm the stability of laninamivir within the NA binding pocket and to calculate binding free energies, which can be compared with experimental inhibition data. pensoft.netnih.gov
| Computational Method | Application to Laninamivir-NA Interaction | Key Insights |
| Molecular Docking | Predicts the binding pose of laninamivir in the NA active site. pensoft.net | Confirms interactions with key catalytic residues (Arg118, Arg292, Arg371) and helps screen for novel inhibitors. pensoft.net |
| Molecular Dynamics (MD) Simulation | Assesses the stability of the laninamivir-NA complex over time. nih.gov | Provides insights into the dynamic nature of the binding pocket, including loop flexibility and water molecule displacement. nih.gov |
While X-ray crystallography provides highly accurate structures, it is not always feasible to obtain crystals for every new or variant neuraminidase. In such cases, homology modeling can be used to generate a reliable three-dimensional structure of a target NA protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). ijpsi.orgnih.govscielo.br
This approach has been used to build models of NA from various influenza strains, including H1N1. ijpsi.orgnih.gov Once a model is built, its quality is assessed using various validation tools. nih.gov These validated models can then be used for molecular docking and dynamics studies with inhibitors like laninamivir. nih.gov This allows for the rapid in silico assessment of laninamivir's potential efficacy against emerging viral strains or those known to carry resistance mutations, guiding further experimental work. rcsb.orgijpsi.org
Structure-Based Drug Design Principles for Analogues
The design of analogues of laninamivir, a potent inhibitor of the influenza neuraminidase (NA) enzyme, is a prime example of structure-based drug discovery. nih.gov The fundamental principle is to utilize the three-dimensional structure of the target enzyme to design molecules that bind to its active site with high affinity and specificity. The core scaffold of laninamivir is based on Neu5Ac2en, which is an analogue of the transition state of sialic acid, the natural substrate for the neuraminidase enzyme. nih.govplos.org This mimicry allows the drug to act as a competitive inhibitor. nih.gov
Several key structural insights guide the design of laninamivir analogues:
The 4-Guanidino Group: Both laninamivir and the related drug zanamivir feature a 4-guanidino group. nih.govplos.org This bulky, positively charged group forms critical salt bridges and hydrogen bonds deep within the enzyme's active site, significantly enhancing binding affinity compared to the natural substrate. The accessibility of the binding pocket for this group is a crucial factor in the inhibitor's effectiveness. nih.govplos.org
The 150-Cavity: Influenza A neuraminidases are categorized into two main groups based on their primary sequence and structure. nih.gov Group 1 NAs (such as N1, N4, N5, and N8) possess a "150-cavity" in their active site, formed by the 150-loop. nih.gov This cavity provides more space to accommodate the bulky 4-guanidino group of inhibitors like laninamivir, leading to more effective binding. nih.govcas.cncas.cn In contrast, Group 2 NAs (like N2, N3, N6, N7, and N9) lack this cavity. nih.gov Therefore, a key principle in designing analogues is to optimize the interaction with this cavity for broad-spectrum activity or to specifically target Group 1 viruses. The design of inhibitors whose bulky side chains can be easily accommodated is a critical strategy. cas.cncas.cn
The 7-Methoxy Group: A distinguishing feature of laninamivir is the 7-methoxy group. nih.gov Modifications at this position can be explored to potentially enhance binding affinity, selectivity, or pharmacokinetic properties of new analogues without disrupting the core interactions established by the rest of the molecule.
Active Site Conformations: The binding of different inhibitors can induce conformational changes in the NA active site. For instance, the binding of oseltamivir causes a rotation of the amino acid Glu276 to form a salt bridge with Arg224, creating a hydrophobic pocket. nih.govplos.org Laninamivir, however, binds to an active site conformation that is similar to the uncomplexed enzyme. nih.govplos.org Designing analogues requires a thorough understanding of these induced-fit mechanisms to ensure optimal complementarity with the target.
By leveraging these structural principles, medicinal chemists can rationally design novel laninamivir analogues. The goal is to modify the parent structure to improve its binding affinity, overcome potential drug resistance, and enhance its pharmacological profile while retaining the essential interactions that define its inhibitory power.
Quantitative Prediction of Ligand-Binding Energies
To guide the design of new laninamivir analogues and prioritize them for synthesis, computational modeling is employed to quantitatively predict their binding energies to the neuraminidase active site. These methods provide a theoretical estimation of binding affinity, allowing researchers to screen virtual libraries of compounds and focus on the most promising candidates.
Molecular Docking is a primary computational technique used to predict the preferred orientation and conformation of a ligand (the inhibitor) when bound to its protein target. researchgate.netnih.gov The algorithm places the analogue into the NA active site in various possible poses and uses a scoring function to estimate the binding affinity for each pose. The resulting score, often expressed in units like kcal/mol, provides a rapid assessment of the compound's potential. researchgate.net While useful for high-throughput screening, these scores are approximations of the binding energy. researchgate.net
Binding Free Energy Calculations are performed on the trajectories generated from MD simulations to yield more precise quantitative predictions. Several methods are used:
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This is a widely used method to calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. tandfonline.comnih.govbiomedpharmajournal.org It provides a good balance between computational cost and accuracy.
Alchemical Free Energy Perturbation: This is a more computationally intensive but highly accurate method. chemrxiv.org It involves simulating a non-physical, alchemical transformation of one ligand into another within the binding site to calculate the relative binding free energy between the two. chemrxiv.org This approach is particularly powerful for accurately ranking a series of closely related analogues.
Quantitative Structure-Activity Relationship (QSAR) models provide another avenue for prediction. QSAR is a computational technique that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govzenodo.org For neuraminidase inhibitors, 2D and 3D QSAR models have been developed. nih.gov These models use descriptors representing the physicochemical, steric, and electrostatic properties of the molecules to predict their inhibitory potency. nih.gov For example, 3D-QSAR studies on NA inhibitors have revealed that steric and hydrophobic features can significantly influence activity, providing quantitative guidance for modifying laninamivir's structure. nih.gov
The table below shows experimental inhibition data for Laninamivir against different influenza NA subtypes, which computational methods aim to predict and replicate.
Data sourced from structural and functional analysis of Laninamivir inhibition assays. nih.gov
Advanced Research Methodologies and Techniques
In Vitro Biochemical Assays for Neuraminidase Inhibition
In vitro biochemical assays are fundamental in the initial characterization of neuraminidase inhibitors. These assays directly measure the ability of a compound to inhibit the enzymatic activity of isolated influenza neuraminidase (NA). They are crucial for determining the inhibitory potency, often expressed as the 50% inhibitory concentration (IC50).
Fluorometric assays are the most widely used methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors. researchgate.net These assays are based on the enzymatic cleavage of a substrate that releases a fluorescent product. researchgate.netnih.gov
A common substrate is 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). researchgate.netnih.gov When the viral neuraminidase cleaves MUNANA, it releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The intensity of the fluorescence is directly proportional to the enzyme's activity. To determine the inhibitory effect of Laninamivir (B1674463), the assay is performed with varying concentrations of the inhibitor. The concentration of Laninamivir that reduces the neuraminidase activity by 50% is calculated as the IC50 value. researchgate.netnih.gov This provides a quantitative measure of the drug's potency against a specific influenza virus strain.
The general steps for a typical fluorescence-based neuraminidase inhibition assay are as follows:
Influenza virus isolates are diluted and incubated with serial dilutions of Laninamivir. nih.gov
The MUNANA substrate is added to the virus-inhibitor mixture. nih.gov
The mixture is incubated to allow the enzymatic reaction to occur.
The reaction is stopped, and the fluorescence of the released 4-MU is measured using a fluorometer. nih.gov
IC50 values are calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
While less common for high-throughput applications, colorimetric assays can also be employed. These assays typically use a chromogenic substrate that produces a colored product upon cleavage by neuraminidase, which can be quantified using a spectrophotometer. Both fluorometric and chemiluminescent assays are considered standard methods for monitoring influenza drug resistance in public health laboratories. nih.gov
| Assay Type | Substrate Example | Product Measured | Key Parameter |
|---|---|---|---|
| Fluorometric | MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) | 4-MU (4-methylumbelliferone) | IC50 |
| Chemiluminescent | 1,2-dioxetane derivative of sialic acid | Light emission | IC50 |
Cell-Based Assays for Antiviral Activity and Cytotoxicity
Cell-based assays are critical for evaluating the antiviral activity of a compound in a more biologically relevant context than biochemical assays. These assays measure the ability of a drug to inhibit viral replication in cultured cells. nih.govcdc.gov They intrinsically account for factors such as cell permeability and potential cytotoxicity. nih.gov
To assess the antiviral efficacy of Laninamivir, cell lines susceptible to influenza virus infection, such as Madin-Darby Canine Kidney (MDCK) cells, are used. nih.gov The cells are infected with an influenza virus and simultaneously treated with varying concentrations of the compound. The inhibition of viral replication can be quantified through several methods, including:
Plaque Reduction Assays: Measuring the reduction in the number and size of viral plaques.
Yield Reduction Assays: Quantifying the amount of progeny virus produced.
Reporter Gene Assays: Using engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful replication. The signal from the reporter is proportional to the extent of viral replication. nih.govmedcraveonline.com
A significant advancement in this area is the development of assays that measure the activity of nascent neuraminidase on the surface of infected cells, providing a high-throughput method to assess viral replication inhibition. cdc.govresearchgate.nettmc.edu
In parallel, cytotoxicity assays are essential to ensure that the observed antiviral effect is not due to the compound killing the host cells. nih.gov Common methods involve using vital dyes like trypan blue or metabolic indicators such as tetrazolium salts (e.g., MTT or XTT), which are converted to colored formazan (B1609692) products by metabolically active cells. nih.gov A luminescent-based assay measuring ATP levels (e.g., CellTiter-Glo™) is another sensitive method for determining cell viability. nih.gov The goal is to identify compounds that inhibit viral replication at concentrations much lower than those at which they cause cellular toxicity.
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques provide detailed, quantitative insights into the direct interaction between a drug and its target protein. These label-free methods are invaluable for understanding the thermodynamics and kinetics of binding, which are crucial for drug design and optimization.
Microscale Thermophoresis (MST) is a powerful technique for quantifying molecular interactions in solution. nanotempertech.comwikipedia.org It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.org This movement is sensitive to changes in the molecule's size, charge, and hydration shell. When a ligand like Laninamivir binds to its target, the neuraminidase protein, these properties are altered, leading to a change in the thermophoretic movement. wikipedia.org
In a typical MST experiment:
The target protein (neuraminidase) is fluorescently labeled.
The labeled target is mixed with varying concentrations of the non-fluorescent ligand (Laninamivir).
A small temperature gradient is induced by an infrared laser, and the movement of the fluorescent target is monitored. wikipedia.org
The change in fluorescence is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) can be accurately determined. nanotempertech.comresearchgate.net
MST is a versatile tool that can be used in various buffers and even complex biological liquids, providing data on binding affinity in close-to-native conditions. wikipedia.orgnih.gov This technique has been successfully used to study changes in virus-host interactions, such as the binding of influenza virus to host cell receptors, highlighting its utility in influenza research. nanotempertech.com
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. mdpi.comnicoyalife.comspringernature.com It provides detailed information on the kinetics of a binding event, including the association rate (ka) and the dissociation rate (kd), in addition to the binding affinity (KD). nih.govresearchgate.net
The principle of an SPR experiment involves:
Immobilizing one of the interacting partners (the ligand, e.g., neuraminidase) onto a sensor chip with a thin metal film. mdpi.com
Flowing a solution containing the other partner (the analyte, e.g., Laninamivir) over the sensor surface. springernature.com
As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index. This change is detected in real-time as a response signal. mdpi.com
A buffer solution is then flowed over the surface to monitor the dissociation of the complex.
The resulting data, known as a sensorgram, plots the response signal over time. By analyzing the association and dissociation phases of the sensorgram at different analyte concentrations, the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD = kd/ka) can be calculated. researchgate.net SPR has been effectively used to measure the binding affinity of neuraminidase inhibitors like zanamivir (B325) to wild-type and mutant neuraminidase, demonstrating its applicability for studying drug resistance. nih.gov
| Technique | Principle | Key Parameters Measured | Advantages |
|---|---|---|---|
| Microscale Thermophoresis (MST) | Temperature-induced change in fluorescence and molecular movement | Binding Affinity (Kd) | In-solution measurement, low sample consumption, use in complex liquids |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass change on a sensor surface | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd) | Real-time kinetics, label-free, high sensitivity |
Novel High-Throughput Screening and Detection Methods
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for a specific biological activity. azolifesciences.com The development of HTS assays for anti-influenza compounds has accelerated the identification of new inhibitors. nih.gov
These screening campaigns often utilize miniaturized and automated versions of the biochemical and cell-based assays described previously. azolifesciences.com For instance, a cell-based immunofluorescence assay has been used to screen hundreds of thousands of compounds for their ability to inhibit influenza A virus replication. nih.gov Such assays often incorporate cytotoxicity counter-screens to eliminate non-specific hits. nih.gov
Novel HTS approaches in virology include:
Reporter-based assays: These are highly amenable to HTS, using reporter genes like luciferase or GFP integrated into the viral genome or a host cell line. nih.gov A decrease in the reporter signal indicates inhibition of viral replication. nih.gov
High-content screening (HCS): This technology uses automated microscopy and computational image processing to track the fate of individual cells, allowing for the simultaneous measurement of multiple parameters like cell viability, viral protein expression, and subcellular localization. nih.gov
Bacteriophage-based systems: As a safer alternative to using live pathogenic viruses, systems using bacteriophages have been developed to screen for antiviral materials. plos.org
These advanced screening methods, driven by robotics and large-scale data analysis, are crucial for identifying novel neuraminidase inhibitors and other anti-influenza agents, expanding the arsenal (B13267) of compounds beyond existing scaffolds like that of Laninamivir. azolifesciences.com
DNA-Linked Inhibitor Antibody Assay (DIANA)
The DNA-Linked Inhibitor Antibody Assay (DIANA) represents a sophisticated and highly sensitive method for the detection and characterization of enzymes, as well as for the screening of potential inhibitors. nih.govsemanticscholar.orgportlandpress.com This technique is particularly relevant for influenza neuraminidase inhibitors like Laninamivir. The fundamental principle of DIANA involves the capture of the target enzyme, in this case, influenza neuraminidase, by an antibody immobilized on a solid support, such as a multiwell plate. nih.govresearchgate.net Subsequently, a specially designed detection probe is introduced. This probe consists of a known competitive inhibitor of the enzyme covalently linked to a DNA oligonucleotide reporter. nih.govresearchgate.net
In a screening context for new neuraminidase inhibitors, a test compound such as Laninamivir trifluoroacetate (B77799) would compete with the inhibitor-DNA probe for binding to the active site of the captured neuraminidase. The amount of probe that successfully binds to the enzyme is then quantified using quantitative polymerase chain reaction (qPCR), which amplifies the DNA reporter. nih.gov A lower qPCR signal indicates that the test compound has effectively displaced the probe, signifying a higher binding affinity and inhibitory potential.
One of the significant advantages of the DIANA platform is its exceptional sensitivity, enabling the quantification of enzymes at femtomolar concentrations. nih.gov This high sensitivity allows for the use of very small sample volumes, including complex biological matrices like blood serum, containing picogram quantities of the target enzyme. researchgate.net Furthermore, DIANA's wide dynamic range permits the determination of inhibition constants (Ki) from a single inhibitor concentration, making it a high-throughput and efficient screening tool. nih.gov While specific studies detailing the use of DIANA with Laninamivir trifluoroacetate are not prevalent in the public domain, the methodology is well-suited for characterizing its interaction with various influenza neuraminidase subtypes and for evaluating its efficacy against emerging resistant strains. The assay's design allows for a direct comparison of the inhibitory activity of different compounds, which would be valuable in the ongoing development and assessment of antiviral agents. semanticscholar.orgportlandpress.com
Established Animal Model Systems in Influenza Research
Mouse Models for Efficacy and Pathogenesis Studies
Mouse models are a cornerstone in the preclinical evaluation of anti-influenza agents, including Laninamivir, due to their cost-effectiveness, availability of immunological reagents, and the ability to use genetically modified strains. springernature.com These models are instrumental in assessing the efficacy of antiviral compounds and understanding the pathogenesis of influenza virus infection. For efficacy studies, key parameters measured often include reduction in viral titers in the lungs, improvement in survival rates, and amelioration of clinical signs of illness such as weight loss. frontiersin.orgtmrjournals.complos.org
Research has demonstrated the significant efficacy of a single intranasal administration of the prodrug, laninamivir octanoate (B1194180) (CS-8958), in mouse models of influenza infection. researchgate.net Studies have shown that Laninamivir exhibits superior or comparable efficacy to repeated administrations of other neuraminidase inhibitors like oseltamivir (B103847). researchgate.net A key factor contributing to its high efficacy is its prolonged retention in the respiratory tissues. After intranasal administration of its prodrug, Laninamivir is rapidly converted to its active form and remains at high concentrations in the lungs for an extended period. nih.govnih.gov This sustained high concentration at the site of infection is a critical pharmacokinetic feature that underpins its long-acting therapeutic effect from a single dose. nih.gov
The following table summarizes representative findings from efficacy studies of Laninamivir in mouse models of influenza:
| Parameter | Observation | Significance |
| Viral Titer Reduction in Lungs | Significant dose-dependent reduction in lung viral titers compared to placebo. frontiersin.org | Demonstrates direct antiviral activity at the primary site of infection. |
| Survival Rate | Increased survival rates in mice challenged with lethal doses of influenza virus. plos.org | A primary endpoint indicating the therapeutic potential of the compound. |
| Body Weight Loss | Attenuation of body weight loss, a key indicator of morbidity in mice. | Suggests a reduction in the overall severity of the illness. |
| Comparison with Oseltamivir | A single dose of Laninamivir octanoate showed superior or similar efficacy to multiple doses of oseltamivir. researchgate.net | Highlights the long-acting nature and potential for improved patient compliance. |
Ferret Models for Transmission and Antiviral Evaluation
Ferrets are considered the gold-standard animal model for influenza research, particularly for studying virus transmission and evaluating antiviral drugs. nih.govfrontiersin.org This is because they are naturally susceptible to human influenza viruses, and the clinical and pathological features of influenza in ferrets closely mimic the disease in humans, including symptoms like fever, sneezing, and nasal discharge. springernature.comnih.gov Ferret models are crucial for assessing the potential of an antiviral agent to not only treat the infection in an individual but also to reduce its spread to others.
Transmission studies in ferrets typically involve inoculating a "donor" group of animals with an influenza virus and then exposing a "contact" group of naive animals. The transmission can be assessed through direct contact (co-housing) or respiratory droplet (aerosol) exposure in specially designed cages. mdpi.com The efficacy of an antiviral like Laninamivir in this model is evaluated by its ability to reduce viral shedding in the donor ferrets, thereby preventing or reducing transmission to the contact ferrets. imperial.ac.uk
A significant challenge in evaluating inhaled drugs like Laninamivir in ferret models is mimicking the human method of administration. nih.govnih.govovid.com While in humans, Laninamivir is administered as a dry powder inhaler, studies in ferrets have often used intranasal administration of a solubilized form. nih.govnih.gov Recent research has explored the use of dry powder insufflators to better replicate human delivery in ferrets. nih.govovid.com However, initial findings suggest that this method of delivery had a limited effect on clinical symptoms and viral shedding compared to a placebo, indicating a need for a more thorough understanding of the pharmacokinetics and pharmacodynamics of Laninamivir when administered as a dry powder in ferrets. nih.gov
Key endpoints in ferret transmission studies include:
Viral titers in nasal washes: To quantify the amount of virus being shed from the upper respiratory tract.
Frequency of transmission: The proportion of contact ferrets that become infected.
Clinical signs of illness: Monitoring for fever, weight loss, and other symptoms in both donor and contact animals.
In Vivo Pharmacokinetic and Pharmacodynamic Assessments in Animal Models
In vivo pharmacokinetic (PK) and pharmacodynamic (PD) assessments in animal models are critical for understanding the absorption, distribution, metabolism, and excretion of an antiviral drug, and how these processes relate to its therapeutic effect.
In mouse models, pharmacokinetic studies have been pivotal in elucidating the mechanism behind the long-acting nature of Laninamivir. Following intranasal administration of its prodrug, Laninamivir octanoate, the active compound, Laninamivir, achieves prolonged high concentrations within the respiratory tissues. nih.govnih.gov This is attributed to a three-step process: the uptake of the prodrug into airway epithelial cells, its hydrolysis into the active Laninamivir by intracellular esterases, and the subsequent slow efflux of Laninamivir from these cells due to its poor membrane permeability. nih.gov This sustained local concentration is a key pharmacodynamic advantage.
The table below presents a summary of key pharmacokinetic parameters of Laninamivir in mouse lung tissue following intranasal administration of Laninamivir octanoate.
| Pharmacokinetic Parameter | Finding | Implication |
| Lung Concentration at 24 hours post-dose | 2680 pmol/g nih.gov | Demonstrates significant and prolonged retention at the site of infection. |
| Cellular Efflux Rate Constant | 0.0707 h-1 nih.gov | Indicates a very slow release from airway epithelial cells, contributing to its long-acting profile. |
| Localization | Primarily in the epithelial cells of the airway tracts. nih.gov | Targeted delivery to the cells where influenza virus replicates. |
Pharmacodynamic assessments in mice correlate these pharmacokinetic properties with antiviral efficacy. The sustained high concentrations of Laninamivir in the lungs directly contribute to the observed reduction in viral replication and improved survival rates even with a single administration. plos.orgresearchgate.net
In ferret models, detailed pharmacokinetic and pharmacodynamic data for Laninamivir are less readily available in the public domain. frontiersin.org Studies have highlighted the need for a better understanding of these parameters, particularly when novel delivery systems like dry powder insufflators are used. nih.govovid.com Establishing a clear PK/PD relationship in ferrets is essential to accurately determine the optimal dosage and administration regimen that effectively reduces both the disease severity and the potential for virus transmission. frontiersin.org The correlation between drug concentration in the respiratory tract and the reduction in viral shedding is a key pharmacodynamic endpoint in these transmission-focused models. imperial.ac.uk
Future Directions in Laninamivir Trifluoroacetate Research
Expanding Antiviral Spectrum and Countering Emerging Resistance
A primary focus of future research will be to delineate and expand the antiviral spectrum of laninamivir (B1674463) beyond its current applications. While laninamivir has demonstrated efficacy against various influenza A and B viruses, including strains resistant to other neuraminidase inhibitors (NAIs) like oseltamivir (B103847), the potential for resistance to laninamivir itself necessitates ongoing vigilance and proactive research. nih.govtandfonline.comasm.orgoup.comnih.gov
Key research efforts in this area will likely involve:
Surveillance and Characterization of Resistant Strains: Continuous monitoring for the emergence of laninamivir-resistant influenza strains in clinical and community settings is crucial. asm.org Research has shown that mutations in the neuraminidase (NA) enzyme, such as the E119G substitution, can significantly reduce sensitivity to laninamivir. nih.gov Detailed molecular and enzymatic characterization of such resistant variants will be essential to understand the mechanisms of resistance. For instance, the E119G NA mutation has been shown to decrease sensitivity to laninamivir by approximately 284-fold. nih.gov
Activity Against Novel and Re-emerging Viruses: Investigating the efficacy of laninamivir against newly emerging and potentially pandemic influenza strains, such as avian influenza subtypes (e.g., H5N1 and H7N9), will be a critical area of research. nih.govtandfonline.comnih.gov Studies have already indicated its effectiveness against highly pathogenic H5N1 avian influenza in vitro and in animal models. nih.govtandfonline.com
Understanding Resistance Mechanisms: While no widespread resistance to laninamivir has been reported in clinical settings over several seasons of use in Japan, laboratory studies have shown that resistance can be induced under drug pressure. nih.gov Future research will need to delve deeper into the genetic and structural basis of these resistance mechanisms. For example, the H275Y mutation, which confers resistance to oseltamivir, does not affect laninamivir's efficacy. asm.orgnih.gov However, other mutations, such as those at position 119 in the NA protein, are critical for laninamivir binding and can lead to reduced susceptibility. nih.gov
| Neuraminidase Mutation | Effect on Laninamivir Susceptibility | Fold Change in IC50 | Affected Influenza Strain(s) |
| H275Y | No significant change | - | A(H1N1)pdm09 |
| E119G | Reduced susceptibility | ~284-fold increase | A(H1N1)pdm09 |
| R292K | Reduced susceptibility | Moderate to severe | H7N9, H3N2 |
Investigation of Novel Drug Delivery Systems for Enhanced Efficacy
The current administration of laninamivir as a dry powder for inhalation is a key feature, delivering the drug directly to the site of infection in the respiratory tract. patsnap.comnih.gov However, future research will explore novel drug delivery systems to further enhance its efficacy, patient compliance, and potential for use in a wider range of clinical scenarios. researcher.life
Potential avenues for investigation include:
Nanoparticle-Based Delivery: Encapsulating laninamivir in nanoparticle-based systems, such as lipid nanoparticles or polymeric nanoparticles, could offer several advantages. researcher.lifedovepress.com These include improved drug solubility, controlled release, and the potential for targeted delivery to specific cells or tissues within the respiratory tract. researcher.lifedovepress.com This could lead to a more sustained therapeutic effect and potentially lower required doses.
Advanced Inhalation Technologies: The development of more sophisticated dry powder inhalers (DPIs) or nebulizer formulations could improve the efficiency of drug delivery to the lower respiratory tract. nih.govresearcher.life This is particularly important for patients with compromised lung function, such as those with chronic respiratory diseases, who may have difficulty with conventional inhalers. nih.gov
Alternative Routes of Administration: For severe influenza cases or in situations where inhalation is not feasible, exploring alternative delivery routes, such as intravenous or transdermal administration, could be beneficial. researcher.life This would require reformulation of laninamivir trifluoroacetate (B77799) to ensure bioavailability and efficacy through these routes.
Exploration of Synergistic Antiviral Strategies with Other Inhibitor Classes
Combination therapy is a cornerstone of treatment for many infectious diseases, offering the potential for enhanced efficacy, reduced risk of resistance, and a broader spectrum of activity. Future research will likely focus on evaluating the synergistic potential of laninamivir with other classes of antiviral agents. nih.gov
Promising combination strategies for investigation include:
Pairing with Polymerase Inhibitors: Combining laninamivir, a neuraminidase inhibitor, with a polymerase inhibitor like baloxavir (B560136) marboxil, which targets a different stage of the viral life cycle, is a particularly attractive strategy. ingentaconnect.com Studies have shown that the combination of baloxavir with NAIs can have synergistic effects against both wild-type and drug-resistant influenza strains. mdpi.com
Combination with Host-Targeted Therapies: Exploring the combination of laninamivir with agents that modulate the host immune response could be a novel approach. For instance, one study investigated laninamivir in combination with interferon-lambda 1. nih.gov While this particular combination was found to promote the rapid emergence of resistance in vitro, it highlights the need for careful evaluation of such strategies. nih.gov
Synergy with Other Neuraminidase Inhibitors: While less common, investigating combinations of different NAIs could be explored to potentially overcome specific resistance mutations.
| Combination Agent | Mechanism of Action | Observed/Potential Effect with Laninamivir |
| Baloxavir marboxil | Polymerase acidic endonuclease inhibitor | Synergistic effects against influenza A and B viruses mdpi.com |
| Interferon-lambda 1 | Host immune modulator | Promoted faster emergence of resistance in vitro nih.gov |
| Artificial Surfactant | Reduces alveolar collapse | Increased survival in mice with severe influenza pneumonia nih.gov |
Integration of Advanced Computational and Structural Biology for De Novo Design
The detailed understanding of the three-dimensional structure of influenza neuraminidase and its interaction with laninamivir provides a solid foundation for the rational design of new and improved inhibitors. nih.govnih.govcas.cncas.cn Future research will increasingly rely on advanced computational and structural biology techniques to guide these efforts. researchgate.net
Key approaches in this area will include:
Structure-Based Drug Design: Utilizing high-resolution crystal structures of laninamivir in complex with various NA subtypes to identify opportunities for chemical modifications that could enhance binding affinity, improve the resistance profile, or expand the antiviral spectrum. nih.govnih.gov
Computational Screening and Molecular Docking: Employing computational methods to screen large libraries of virtual compounds for their potential to bind to the NA active site. researchgate.netnih.gov This can accelerate the discovery of novel chemical scaffolds for the development of new NAIs.
De Novo Design: Using sophisticated algorithms to design entirely new molecules that are optimized to fit the NA active site and interact with key residues. mdpi.com This approach has the potential to generate inhibitors with novel mechanisms of action and a high barrier to resistance. By analyzing the binding modes of existing inhibitors like laninamivir, researchers can identify key interactions, such as those with amino acid residues like Glu119, Asp151, and Glu227, that are crucial for inhibitory activity and can be exploited in the design of new compounds. nih.govmdpi.com
Q & A
Q. What methodologies are recommended for assessing the purity of Laninamivir trifluoroacetate in experimental batches?
High-performance liquid chromatography (HPLC) is the standard method for determining purity, with acceptance criteria typically >95% for research-grade batches. Quality control documentation (e.g., Certificate of Analysis, COA) should include batch-specific purity data, validated using reference standards and retention time alignment . For counterion quantification (trifluoroacetate), ion chromatography with a detection limit of 0.2 ppb is effective, as demonstrated in environmental studies .
Q. How should researchers design experiments to quantify trifluoroacetate counterion levels in Laninamivir formulations?
Ion chromatography (IC) with suppressed conductivity detection is optimal for quantifying trifluoroacetate. Calibration curves should be prepared using TFA standards in the range of 0.5–50 ppb, with validation via spike-recovery experiments in synthetic matrices. This method avoids interference from peptide/protein backbones and has been applied to Antarctic snow samples . Nuclear magnetic resonance (NMR) spectroscopy can also confirm structural integrity, though it requires deuterated solvents and expertise in interpreting trifluoromethyl group signals .
Q. What protocols ensure stability during storage of this compound solutions?
Prepare stock solutions in inert solvents (e.g., DMSO or water) at 10 mM concentrations, aliquot to avoid freeze-thaw cycles, and store at –20°C. Batch-specific stability data under varying pH (4–9) and temperature (–80°C to 25°C) should be generated using accelerated degradation studies, monitored via HPLC-UV at 214 nm for peptide integrity .
Advanced Research Questions
Q. How can discrepancies in reported IC₅₀ values for this compound across receptor binding assays be resolved?
Variability in IC₅₀ values often arises from differences in assay conditions (e.g., buffer ionic strength, receptor density, or incubation time). Standardize protocols using isolated rat synaptosomal membranes (as in TT-232 studies) and validate with internal controls . Data normalization to receptor expression levels (via Western blot) and statistical analysis (e.g., ANOVA with post-hoc tests) can reconcile contradictions .
Q. What advanced techniques are suitable for studying the surface-binding kinetics of this compound to viral neuraminidase?
Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) can quantify binding affinity (KD) and kinetics (kon/koff). Use carboxylated sensor chips functionalized with neuraminidase, and reference trifluoroacetate decomposition selectivity data (e.g., CH3/CF3 signal deconvolution) to distinguish nonspecific binding .
Q. How should researchers address environmental persistence of trifluoroacetate in disposal protocols for Laninamivir waste?
Trifluoroacetate is highly stable in aquatic systems, with half-lives exceeding 10 years. Implement solid-phase extraction (SPE) for waste neutralization, followed by IC monitoring to ensure TFA levels remain below 0.5 ppb in effluent. Longitudinal studies in surface waters indicate anthropogenic TFA accumulation, necessitating strict disposal compliance .
Key Considerations
- Data Reproducibility : Use batch-specific COAs for purity validation and disclose solvent/lyophilization history in publications .
- Ethical Compliance : Adhere to institutional guidelines for trifluoroacetate waste disposal, referencing environmental persistence data .
- Manuscript Preparation : Follow journal-specific formatting for tables (Roman numerals, footnotes) and figures (color-free accessibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
